molecular formula C20H22ClN5O3S B11268771 N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide

Cat. No.: B11268771
M. Wt: 447.9 g/mol
InChI Key: FJVWSVICJWIARW-UHFFFAOYSA-N
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Description

N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyrimidine core, followed by the introduction of the piperidine and phenyl groups. Common reagents and conditions include:

    Thiazolopyrimidine formation: Cyclization reactions involving thiourea and α-haloketones.

    Piperidine introduction: Nucleophilic substitution reactions.

    Phenyl group modification: Electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Conversion to lower oxidation states.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures.

    Piperidine derivatives: Compounds containing the piperidine moiety.

    Phenyl derivatives: Compounds with similar phenyl group modifications.

Uniqueness

N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C20H22ClN5O3S

Molecular Weight

447.9 g/mol

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide

InChI

InChI=1S/C20H22ClN5O3S/c1-12-8-14(15(29-2)9-13(12)21)23-16(27)10-26-11-22-18-17(19(26)28)30-20(24-18)25-6-4-3-5-7-25/h8-9,11H,3-7,10H2,1-2H3,(H,23,27)

InChI Key

FJVWSVICJWIARW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4

Origin of Product

United States

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